N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
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Description
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H18F3NO5S and its molecular weight is 369.36. The purity is usually 95%.
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Biological Activity
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C15H23F3N2O5S. The presence of the trifluoromethyl group and the benzenesulfonamide moiety contributes significantly to its biological properties. The hydroxyethoxy and tetrahydrofuran components may enhance solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing benzenesulfonamide groups are known to inhibit various enzymes, including carbonic anhydrases and certain proteases, which are crucial for microbial survival and cancer cell proliferation.
- Antimicrobial Activity : The trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration, which is vital for antimicrobial efficacy against pathogens like Mycobacterium tuberculosis .
- Anticancer Properties : Preliminary studies indicate that similar compounds exhibit cytotoxic effects on various cancer cell lines, possibly through apoptosis induction or cell cycle arrest .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of a series of trifluoromethyl-containing compounds against Mycobacterium tuberculosis. The results indicated that compounds with similar structures to this compound showed significant activity with MIC values ranging from 125 to 250 µM, suggesting potential as new therapeutic agents against resistant strains .
Study 2: Anticancer Activity
In another investigation, a series of benzenesulfonamide derivatives were synthesized and tested for their anticancer properties. Notably, one derivative demonstrated superior cytotoxicity compared to Doxorubicin against multiple cancer cell lines, indicating that structural modifications can enhance therapeutic efficacy . Molecular docking studies suggested that these compounds might interact effectively with key proteins involved in cancer progression.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO5S/c15-14(16,17)11-2-1-3-12(8-11)24(20,21)18-9-13(23-7-5-19)4-6-22-10-13/h1-3,8,18-19H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRMQHJLLQXTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.